molecular formula C27H37N5O2 B1666070 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one CAS No. 123548-16-3

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

Cat. No. B1666070
CAS RN: 123548-16-3
M. Wt: 463.6 g/mol
InChI Key: BCUGCHZRMKTPMU-UHFFFAOYSA-N
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Scientific Research Applications

AQ-RA 741 finds applications in bradycardiac disorders research. Its selective M2 antagonism makes it valuable for studying heart rate regulation and related cardiovascular conditions . Researchers explore its effects in both basic science (chemistry and biology) and clinical medicine.

Mechanism of Action

The precise mechanism by which AQ-RA 741 exerts its effects remains an active area of study. It likely involves interactions with M2 receptors, affecting downstream signaling pathways. Molecular targets and pathways need further elucidation.

Biochemical Analysis

Biochemical Properties

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of muscarinic receptors, affecting intracellular calcium levels and protein kinase C activation . These changes can lead to alterations in cell function, including hormone secretion in glandular tissues and neuronal excitability in the brain.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to muscarinic acetylcholine receptors, leading to either activation or inhibition of downstream signaling pathways . This compound can inhibit adenylyl cyclase activity via activation of the G_i class of G proteins, resulting in decreased cyclic AMP levels. Additionally, it can activate phospholipase C, leading to the release of inositol trisphosphate and diacylglycerol, which further modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound can affect metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with other biomolecules and its role in cellular processes.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for AQ-RA 741 are not widely documented in the available literature. it’s essential to note that AQ-RA 741 exhibits high affinity for cardiac M2 sites (pKi = 8.30) . Further research may be necessary to uncover detailed synthetic methods and industrial production approaches.

Chemical Reactions Analysis

The reactions AQ-RA 741 undergoes are not explicitly described. as an M2 antagonist, it likely interacts with acetylcholine receptors, affecting heart rate and other physiological processes. Common reagents and conditions remain elusive, but further investigations could shed light on this aspect.

Comparison with Similar Compounds

While specific comparisons are scarce, AQ-RA 741’s uniqueness lies in its selectivity for M2 receptors. Identifying similar compounds would require additional research, but AQ-RA 741 stands out due to its specific binding profile.

properties

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154038
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123548-16-3
Record name AQ-RA 741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
Reactant of Route 6
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11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

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